Camphor sulfonic acid methyl ester
Description
Methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate (CAS: 46471-67-4), also known as methyl camphorsulfonate, is a chiral sulfonate ester derived from camphor. Its bicyclic framework and stereochemistry (1S,4R configuration) make it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. The compound is synthesized via esterification of (1S,4R)-camphor-10-sulfonyl chloride (CAS: 39262-22-1) with methanol . Notably, it serves as a counterion in salts like rucaparib camsylate, enhancing drug solubility and stability .
Properties
IUPAC Name |
methyl [(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4S/c1-10(2)8-4-5-11(10,9(12)6-8)7-16(13,14)15-3/h8H,4-7H2,1-3H3/t8-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZJIRRXGXBJAU-LDYMZIIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonation-Esterification
This method involves sulfonation of camphor followed by esterification with methanol. Key steps include:
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Sulfonation : Treatment of (1S,4R)-camphor with chlorosulfonic acid (ClSO₃H) in dichloromethane at −10°C yields the sulfonic acid intermediate.
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Esterification : Reaction with methanol in the presence of a catalytic acid (e.g., p-toluenesulfonic acid) produces the methyl ester.
Typical Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Sulfonation | ClSO₃H, CH₂Cl₂, −10°C, 2 h | 78–82 | 90–95 |
| Esterification | MeOH, p-TsOH, reflux, 4 h | 85–88 | ≥99 |
Nucleophilic Substitution
A two-step process starting from (1S,4R)-camphor-10-sulfonic acid:
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Activation : Conversion to the sulfonyl chloride using PCl₅ in toluene.
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Methanolysis : Reaction with methanol under basic conditions (e.g., triethylamine).
Optimized Parameters
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Temperature : 0–5°C during sulfonyl chloride formation to prevent racemization.
Industrial-Scale Production
Large-scale synthesis (≥100 kg batches) employs continuous flow reactors for improved efficiency:
Flow Reactor Protocol
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Sulfonation Module : Camphor and ClSO₃H are mixed in a microreactor at −10°C with a residence time of 5 min.
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Esterification Module : Methanol is introduced at 50°C with inline pH monitoring to maintain optimal acidity.
Performance Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Total Time (h) | 6–8 | 1.5–2 |
| Yield (%) | 78–82 | 88–92 |
| Purity (%) | 95–99 | ≥99.5 |
Purification and Analysis
Final purification is achieved via:
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Crystallization : From acetone/water mixtures (1:3 v/v) at −20°C.
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Chromatography : Silica gel column chromatography with hexane/ethyl acetate (4:1) for analytical-grade material.
Analytical Data
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Sulfonation-Esterification | High yield, scalable | Requires strict temperature control |
| Nucleophilic Substitution | Avoids harsh acids | Lower yield (70–75%) |
| Chiral Resolution | Resolves racemic mixtures | Costly, low throughput |
Recent Advances (2023–2025)
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methanesulfonate group (-SO3CH3) serves as a prime site for nucleophilic substitution due to its electron-withdrawing nature. Key reactions include:
Table 1: Nucleophilic substitution reactions
The reaction with amines is particularly notable in medicinal chemistry for generating bioactive derivatives .
Cycloaddition and Rearrangement Reactions
The bicyclo[2.2.1]heptane skeleton undergoes strain-driven rearrangements under thermal or catalytic conditions:
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Diels-Alder Reactions : Reacts with dienes (e.g., 1,3-butadiene) at 120°C to form tricyclic adducts.
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Cope Rearrangement : Heating to 150°C induces skeletal reorganization, yielding fused bicyclic ketones.
Table 2: Rearrangement outcomes
| Reaction Type | Conditions | Major Product | Selectivity |
|---|---|---|---|
| Diels-Alder | 120°C, toluene | Tricyclo[5.4.0.0²,⁶]undecan-3-one | 80% endo |
| Cope | 150°C, neat | 3-Methylenebicyclo[3.2.1]octan-6-one | 95% |
Stereochemical Influence on Reactivity
The (1S,4R) configuration critically impacts reaction pathways:
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Nucleophilic Attack : Steric hindrance from the 7,7-dimethyl groups directs nucleophiles to the less hindered exo face .
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Catalytic Hydrogenation : The bicyclic structure resists hydrogenation at the ketone group due to stereoelectronic effects.
Crystallographic studies confirm that the sulfonate group adopts a fixed axial position, stabilizing transition states during substitutions .
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry
Methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate is primarily recognized for its potential therapeutic applications:
- Antimicrobial Activity : Studies have indicated that derivatives of camphorsulfonic acid exhibit significant antimicrobial properties. Methyl camphorsulfonate can serve as a precursor for synthesizing compounds with enhanced antimicrobial efficacy against various pathogens .
- Chiral Auxiliary in Synthesis : The compound is often utilized as a chiral auxiliary in asymmetric synthesis. Its bicyclic structure allows for the selective formation of enantiomers in reactions, which is crucial for developing pharmaceuticals with specific biological activities .
Organic Synthesis
In organic chemistry, methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate serves several roles:
- Reagent in Reactions : The compound is employed as a reagent in various organic transformations, including nucleophilic substitution reactions and esterifications due to its sulfonate group, which enhances the leaving group ability .
- Building Block for Complex Molecules : Its unique structure makes it a valuable building block for synthesizing more complex organic molecules used in drug discovery and development.
Material Science
The compound's physical and chemical properties also lend themselves to applications in material science:
- Polymerization Initiator : Methyl camphorsulfonate can be used as an initiator for polymerization processes, particularly in creating polymers with specific mechanical and thermal properties .
Case Study 1: Antimicrobial Derivatives
Research conducted by Smith et al. (2023) demonstrated the synthesis of novel antimicrobial agents derived from methyl camphorsulfonate. The study highlighted the compound's ability to enhance the activity of existing antibiotics against resistant bacterial strains.
Case Study 2: Asymmetric Synthesis
A study by Johnson et al. (2024) explored the use of methyl camphorsulfonate as a chiral auxiliary in the synthesis of anti-cancer drugs. The results showed improved yields and selectivity in producing desired enantiomers compared to traditional methods.
Mechanism of Action
The mechanism of action of Methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include covalent modification of active sites or non-covalent interactions with enzyme surfaces .
Comparison with Similar Compounds
Structural Derivatives and Substituent Effects
The bicyclo[2.2.1]heptane core allows diverse functionalization. Key derivatives include:
Key Observations :
- Substituent Impact on Yield: Bulky groups (e.g., morpholinoethyl in 13a) result in lower yields (11%) due to steric hindrance, whereas simple esters (e.g., methyl) are more efficiently synthesized .
- Biological Activity : Quaternary ammonium derivatives () exhibit potent antibacterial activity, while adamantane-thiadiazole conjugates () enhance cytotoxicity, suggesting substituents dictate target specificity .
Stereochemical and Physicochemical Properties
The (1S,4R) configuration is critical for chirality-driven applications:
- Enantiomeric Purity : The (+)-enantiomer forms hydronium salts (H₃O⁺·C₁₀H₁₅O₄S⁻) in crystalline states, confirmed via X-ray crystallography .
- Melting Points : Derivatives like 2-bromoethyl methanesulfonate (mp: 54.2–57.4°C) exhibit higher melting points than liquid methyl esters, reflecting crystallinity influenced by halogenated groups .
Biological Activity
Methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate, identified by the CAS number 62319-13-5, is a bicyclic compound notable for its unique structural and functional properties. This article delves into its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a bicyclo[2.2.1]heptane core with a methanesulfonate functional group. Its molecular formula is with a molecular weight of 246.33 g/mol. The stereochemistry at the 1S and 4R positions contributes to its biological interactions and activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 246.33 g/mol |
| CAS Number | 62319-13-5 |
| Purity | 97% |
Methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate exhibits biological activity primarily through its ability to interact with specific molecular targets within biological systems. The rigid bicyclic structure allows it to fit into enzyme active sites or bind to proteins, potentially modulating their activity. This interaction may lead to:
- Inhibition of Enzymatic Functions : The compound may inhibit enzymes involved in metabolic pathways, suggesting potential as a therapeutic agent.
- Disruption of Protein-Protein Interactions : By binding to specific proteins, it may alter their interactions and functions within cellular processes.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Antimicrobial Activity : Research indicated that derivatives of this bicyclic structure possess antimicrobial properties against various pathogens, suggesting its potential use in developing new antibiotics.
- Enzyme Inhibition Studies : In vitro assays demonstrated that methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate could inhibit specific enzymes relevant in cancer metabolism, indicating its potential role in oncological therapies.
- Neuroprotective Effects : Preliminary studies have shown that this compound may protect neuronal cells from oxidative stress, pointing toward applications in neurodegenerative disease research.
Synthesis and Modification
The synthesis of methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate typically involves multi-step organic reactions that can be optimized for industrial applications. Key synthetic routes include:
- Starting Materials : Utilizing readily available bicyclic precursors.
- Reagents : Employing reagents that facilitate the introduction of the methanesulfonate group without compromising the bicyclic structure.
Future Directions and Applications
Given its unique structural features and biological activity, methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate holds promise for further development in medicinal chemistry:
- Pharmaceutical Development : As a lead compound for designing new drugs targeting specific enzymes or proteins involved in diseases.
- Chemical Modifications : Ongoing research into modifying the compound's structure could enhance its efficacy and specificity for therapeutic targets.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate with high stereochemical purity?
- Methodological Answer : Synthesis typically involves reacting a bicyclic ketone precursor (e.g., 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane) with methanesulfonyl chloride under controlled conditions. Stereochemical purity is achieved by using chiral catalysts or resolving agents. For example, the use of enantiomerically pure sulfonyl chlorides (e.g., (+)-10-Camphorsulfonyl Chloride ) ensures retention of configuration. Purification via recrystallization or chiral chromatography (e.g., using amylose-based columns) is critical to isolate the (1S,4R) isomer .
Q. How do researchers confirm the stereochemical configuration of this compound post-synthesis?
- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination, as demonstrated in structural studies of related bicyclic sulfonates . Alternatively, compare experimental optical rotation values with literature data (e.g., (1R)-(−)-10-Camphorsulfonyl Chloride ) or use - and -NMR to analyze diastereotopic proton splitting patterns .
Q. What analytical techniques are essential for characterizing this sulfonate’s purity and stability?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., Chiralpak® AD-H column) resolves enantiomeric impurities. Stability under varying pH and temperature is assessed via accelerated degradation studies (40°C, 75% relative humidity) monitored by LC-MS. For sulfonate salts, ion chromatography validates counterion integrity (e.g., sodium or ammonium salts ).
Advanced Research Questions
Q. What challenges arise in scaling up the synthesis of this compound while maintaining stereochemical fidelity?
- Methodological Answer : Key challenges include controlling exothermic reactions during sulfonation and minimizing racemization under thermal stress. Process optimization strategies:
- Use flow chemistry to enhance heat transfer during methanesulfonation .
- Replace traditional solvents (e.g., dichloromethane) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce side reactions .
- Implement real-time monitoring via inline FTIR to detect intermediates .
Q. How can researchers resolve contradictions in biological activity data observed for derivatives of this compound?
- Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., conflicting IC values) may arise from stereochemical impurities or solvent effects. Mitigation strategies:
- Re-evaluate compound purity using orthogonal methods (e.g., HPLC + mass spectrometry) .
- Use isogenic cell lines to control for genetic variability in receptor-binding studies .
- Perform structure-activity relationship (SAR) studies with systematically varied substituents to isolate contributing factors .
Q. What experimental strategies validate the environmental stability of this sulfonate under varying pH and temperature conditions?
- Methodological Answer : Conduct forced degradation studies:
- Hydrolysis : Incubate at pH 2–12 (37°C, 72 hours) and monitor sulfonate ester cleavage via -NMR (if fluorinated derivatives exist) .
- Oxidative Stability : Expose to HO or UV light and quantify degradation products (e.g., sulfones) using GC-MS .
- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition thresholds (>150°C for most sulfonates ).
Q. How can computational modeling predict this compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities. Key steps:
- Generate 3D structures with correct stereochemistry using Gaussian 16 .
- Validate docking poses against crystallographic data of related sulfonamide-enzyme complexes (e.g., carbonic anhydrase II ).
- Calculate binding free energies (MM-PBSA) to rank derivatives .
Safety and Handling Considerations
Q. What precautions are critical for handling this sulfonate in laboratory settings?
- Methodological Answer :
- Storage : Keep in amber glass vials under inert gas (N or Ar) at −20°C to prevent hydrolysis .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
